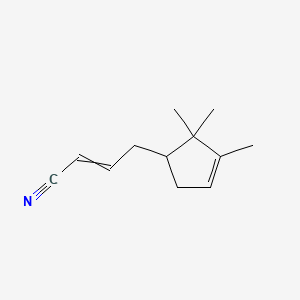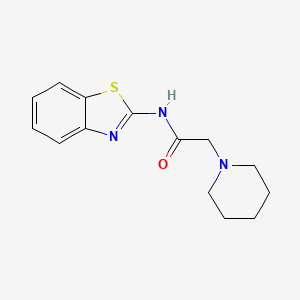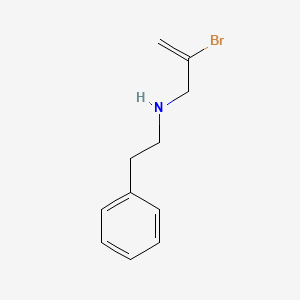
Phenethylamine, N-(2-bromoallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, N-(2-bromoallyl)-: is a synthetic organic compound belonging to the phenethylamine class. This compound is characterized by the presence of a phenethylamine backbone with a 2-bromoallyl substituent attached to the nitrogen atom. Phenethylamines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenethylamine, N-(2-bromoallyl)- can be synthesized through several methods. One common method involves the reaction of phenethylamine with 2,3-dibromopropene. The reaction is typically carried out in an aqueous solution of ethylamine, followed by the addition of 2,3-dibromopropene. The mixture is stirred for several hours, and the product is isolated through distillation under reduced pressure .
Industrial Production Methods: Industrial production of Phenethylamine, N-(2-bromoallyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and distillation units helps in achieving consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phenethylamine, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenethylamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, N-(2-bromoallyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenethylamine, N-(2-bromoallyl)- involves its interaction with various molecular targets. In the brain, it regulates monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction influences the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting mood and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
2C-B (2,5-dimethoxy-4-bromophenethylamine): Known for its hallucinogenic effects.
N-BOMe compounds: A series of phenethylamine derivatives with potent psychoactive properties.
Phenylethylamine (PEA): A naturally occurring compound with stimulant effects on the brain
Uniqueness: Phenethylamine, N-(2-bromoallyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with TAAR1 and VMAT2 sets it apart from other phenethylamines, making it a valuable compound for research in neuropharmacology.
Eigenschaften
CAS-Nummer |
72551-18-9 |
|---|---|
Molekularformel |
C11H14BrN |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
2-bromo-N-(2-phenylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,13H,1,7-9H2 |
InChI-Schlüssel |
VODKATDPEHXVQP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNCCC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


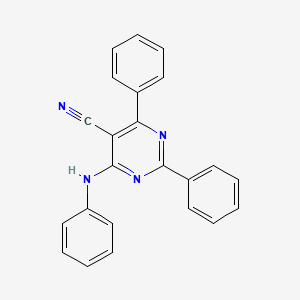
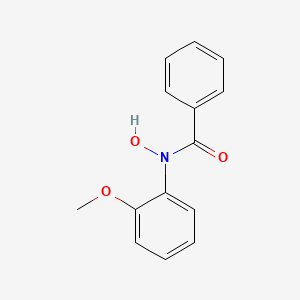
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)


